molecular formula C21H26O10 B3068274 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside CAS No. 3520-64-7

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B3068274
CAS No.: 3520-64-7
M. Wt: 438.4 g/mol
InChI Key: OBNBHYQEYRONSE-XDWAVFMPSA-N
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Description

Steric Guidance in Glycosylation Reactions

The 2,3,4,6-tetra-O-acetyl configuration creates a steric environment that directs nucleophilic attack to the anomeric center. Molecular dynamics simulations reveal that the C2 acetyl group adopts a pseudo-axial orientation in the ^4C~1~ conformation, forming a transient oxocarbenium ion stabilized by adjacent acetyloxy groups during glycosidic bond formation. This stereoelectronic control mechanism ensures high β-selectivity, as demonstrated in the synthesis of galactose-containing oligosaccharides with >95% anomeric purity.

Solubility Modulation for Heterogeneous Systems

Full acetylation dramatically alters the compound’s polarity, enabling dissolution in aprotic solvents like dichloromethane and tetrahydrofuran. This property proves indispensable in solid-phase peptide synthesis (SPPS) methodologies, where the galactoside must remain soluble during coupling reactions yet readily precipitate for purification. Comparative studies show that removal of even a single acetyl group reduces solubility by 62% in non-polar media.

Conformational Locking for Structural Studies

X-ray crystallographic analyses of 4-methylphenyl tetra-O-acetyl-β-D-galactopyranoside reveal a rigid ^4C~1~ chair conformation stabilized by intramolecular hydrogen bonding between the C3 acetyl carbonyl and the C4 hydroxyl oxygen. This locked conformation facilitates NMR assignments and molecular docking studies by minimizing ring puckering artifacts. The table below summarizes key structural parameters derived from single-crystal X-ray diffraction:

Parameter Value
Galactose ring conformation ^4C~1~ chair
C1-O bond length 1.407 Å
C2-OAc dihedral angle 178.3°
Intermolecular H-bonds 3.2 ± 0.3

Recent applications exploit this structural predictability to engineer galactose-specific lectin inhibitors. For instance, tetravalent glycoclusters incorporating 4-methylphenyl tetra-O-acetyl-β-D-galactopyranoside moieties demonstrate nanomolar affinity for Pseudomonas aeruginosa lectin PA-IL, achieving 68% inhibition of bacterial adhesion to bronchial epithelia at 50 μM concentrations. The acetyl groups’ role in these systems extends beyond protection—they modulate electronic surface potential to optimize multivalent binding without steric hindrance at the lectin’s carbohydrate recognition domain.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNBHYQEYRONSE-XDWAVFMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of 4-Methylphenyl beta-D-galactopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of acetylation and prevent overreaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active galactopyranoside moiety, which can then participate in various biochemical processes. The compound may interact with enzymes involved in carbohydrate metabolism, influencing their activity and function .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among analogous galactopyranosides:

Compound Name Protecting Groups Aglycone Group Molecular Weight (g/mol) Key Features
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside 2,3,4,6-O-acetyl 4-Methylphenyl ~466.4 (estimated) High lipophilicity; mild deprotection
4-Methoxyphenyl tetra-O-acetyl-β-D-galactopyranoside 2,3,4,6-O-acetyl 4-Methoxyphenyl 556.65 (CAS 2872-65-3) Methoxy enhances electron density
4-Methylumbelliferyl-β-D-galactopyranoside Unprotected hydroxyls 4-Methylumbelliferyl ~338.3 Fluorescent probe for enzyme assays
4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside 2,4,6-O-benzyl 4-Methoxyphenyl 556.65 Benzyl groups require harsher deprotection

Key Observations :

  • Protecting Groups: Acetylated derivatives (e.g., the target compound) are deprotected under basic conditions (e.g., NH₃/MeOH), whereas benzyl-protected analogs (e.g., ) necessitate hydrogenolysis or Lewis acids .
  • Aglycone Effects : The 4-methylphenyl group imparts moderate hydrophobicity, while 4-methoxyphenyl derivatives exhibit increased polarity due to the electron-donating methoxy group. The umbelliferyl group in enables fluorescence-based applications.
Physical and Chemical Properties
  • Solubility: Acetylated compounds (e.g., ) are soluble in dichloromethane, chloroform, and DMSO, whereas benzylated derivatives () exhibit higher solubility in non-polar solvents.
  • Thermal Stability : The melting point of benzyl-protected galactosides (e.g., 94°C for ) exceeds that of acetylated analogs due to stronger van der Waals interactions in crystalline lattices .
  • Lipophilicity : The target compound’s log P (estimated ~2.5–3.0) is comparable to 4-methylumbelliferyl derivatives (log P ~3.73 in ), favoring membrane permeability in drug design .

Biological Activity

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside (4-MPTG) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of carbohydrate metabolism and enzyme interactions. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

4-MPTG has the molecular formula C21H26O10C_{21}H_{26}O_{10} and a molecular weight of approximately 454.49 g/mol. The synthesis typically involves acetylation of the hydroxyl groups on the galactopyranoside using acetic anhydride in the presence of a catalyst such as pyridine, usually conducted at low temperatures to control the reaction rate.

The primary biological activity of 4-MPTG is attributed to its role as a substrate for glycosidases, particularly α-galactosidases. Upon hydrolysis, the acetyl groups are released, yielding the active galactopyranoside moiety, which can interact with various enzymes involved in carbohydrate metabolism. This interaction influences metabolic pathways and enzyme activities, making it a valuable tool in biochemical assays.

Enzyme Interaction

4-MPTG is primarily utilized in glycosidase assays to measure enzyme activity. When incubated with α-galactosidase, the compound is cleaved to release 4-methylphenol, which can be quantified spectrophotometrically. This measurement is directly proportional to the enzyme's activity, allowing researchers to assess the functional capacity of glycosidases in different samples.

Therapeutic Potential

Research indicates that derivatives of 4-MPTG may possess therapeutic properties, including anti-inflammatory and anticancer activities. The compound's ability to modulate enzyme activity suggests potential applications in drug development aimed at conditions related to carbohydrate metabolism.

Case Studies

  • Glycosidase Assays : In a study examining various glycosidases, 4-MPTG was used as a substrate to evaluate enzyme kinetics. The results demonstrated that different enzymes exhibited varying affinities for 4-MPTG, indicating its utility in distinguishing between enzyme types based on substrate specificity.
  • Cancer Research : A recent study explored the use of galacto-conjugates based on galactose derivatives (including 4-MPTG) for selectively targeting cancer cells. These conjugates were shown to enhance apoptosis in senescent cancer cells when activated by specific enzymes, highlighting the potential for therapeutic applications in oncology .

Comparative Analysis

The following table compares 4-MPTG with similar compounds regarding their biological activities and applications:

Compound NameBiological ActivityApplications
This compoundSubstrate for α-galactosidases; influences enzyme activityGlycosidase assays; drug development
Galacto-conjugates (derived from galactose)Selective targeting of cancer cells; induces apoptosisCancer therapy
Other acetylated galactosidesVarying effects on carbohydrate metabolismBiochemical research

Q & A

Basic Questions

Q. What are the key synthetic considerations for preparing 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside?

  • Methodological Answer : The synthesis typically involves glycosylation of a galactose donor with a 4-methylphenol acceptor. Protecting group strategy is critical:

Galactose Activation : Use acetyl groups (O-acetyl) to protect hydroxyl positions (2,3,4,6), ensuring regioselective reactivity .

Glycosylation : Employ trichloroacetimidate or sulfoxide-based donors (e.g., 2,3,4,6-tetra-O-acetyl-galactopyranosyl phenyl sulfoxide) under Lewis acid catalysis (e.g., TMSOTf) to couple with 4-methylphenol .

Deprotection : Retain acetyl groups to stabilize the glycosidic bond during purification (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify acetyl group positions (δ 1.8–2.2 ppm for CH3_3) and anomeric configuration (β-linkage confirmed by JH1H278J_{H1-H2} \approx 7–8 Hz) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]+^+ peak at m/z ~500–550) .
  • X-ray Crystallography : Resolve crystal structures to validate chair conformation of the galactopyranose ring and acetyl group orientations .

Advanced Research Questions

Q. How can this compound be utilized in glycosylation mechanism studies?

  • Methodological Answer :

  • Donor Reactivity : Investigate its role as a glycosyl donor in oligosaccharide synthesis. Compare activation energy profiles (e.g., via 1H^1H-NMR kinetic studies) with other donors (e.g., thioglycosides) under varying conditions (e.g., solvent polarity, temperature) .
  • Stereoelectronic Effects : Use DFT calculations to model the influence of acetyl groups on the anomeric effect and transition-state stabilization during glycosidic bond formation .

Q. How to address contradictions between computational models and experimental data for its conformational stability?

  • Methodological Answer :

  • Crystallographic Validation : Compare experimental X-ray data (e.g., puckering parameters from Cremer-Pople coordinates) with molecular dynamics simulations .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect ring-flipping or acetyl group rotation, resolving discrepancies between static (crystal) and dynamic (solution) conformations .

Q. What methodologies enable its application in enzyme activity assays?

  • Methodological Answer :

  • Fluorogenic Assays : Substitute the 4-methylphenyl group with fluorophores (e.g., 4-methylumbelliferyl) to monitor α/β-galactosidase activity via fluorescence quenching/activation .
  • HPLC-Based Monitoring : Use the compound as a substrate in coupled assays (e.g., with β-galactosidase), quantifying hydrolysis products (e.g., free 4-methylphenol) via reverse-phase HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside
Reactant of Route 2
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4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside

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